molecular formula C9H8O B097374 6-Methylbenzofuran CAS No. 17059-51-7

6-Methylbenzofuran

Cat. No. B097374
Key on ui cas rn: 17059-51-7
M. Wt: 132.16 g/mol
InChI Key: QVPSBOGQLOSHJR-UHFFFAOYSA-N
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Patent
US04372970

Procedure details

A mixture of 6-methylbenzofuran (3.44 g, 0.026 mol), N-bromosuccinimide (4.63 g, 0.026 mol), dibenzoyl peroxide (trace) and carbon tetrachloride (50 cm3) was refluxed for 5 hr. The mixture was filtered and the solvent was removed from the filtrate. The residue was distilled to give 6-bromomethylbenzofuran (4.38 g, 0.021 mol, 80.0%) b.p. 84°-88° C./0.7 mm Hg.
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[CH:6]=[CH:7][O:8][C:4]=2[CH:3]=1.[Br:11]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[CH:10]=[CH:9][C:5]2[CH:6]=[CH:7][O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
3.44 g
Type
reactant
Smiles
CC1=CC2=C(C=CO2)C=C1
Name
Quantity
4.63 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hr
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC2=C(C=CO2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.021 mol
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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